2,4,6-三甲基苄基氯化镁

描述

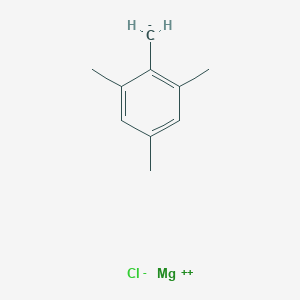

2,4,6-Trimethylbenzylmagnesium chloride is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. While the provided papers do not directly discuss 2,4,6-trimethylbenzylmagnesium chloride, they do provide insights into related compounds and their properties. For instance, the synthesis and reactions of organolead compounds with trimethylsilyl groups are explored, which can offer indirect information about the synthesis and reactivity of similar organomagnesium compounds .

Synthesis Analysis

The synthesis of organomagnesium compounds typically involves the reaction of an organic halide with magnesium metal in a suitable solvent, such as diethyl ether or tetrahydrofuran. The paper on organolead compounds describes the preparation of tris[(trimethylsilyl)methyl]plumbylmagnesium chloride, which suggests a similar methodology could be applied to synthesize 2,4,6-trimethylbenzylmagnesium chloride by using a 2,4,6-trimethylbenzyl chloride precursor .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,4,6-trimethylbenzene sulphonyl chloride, has been characterized using IR and Raman spectral data. Quantum chemical calculations have been used to visualize the molecular electrostatic potential surface, which can provide insights into the electron distribution and reactive sites of the molecule. This information is crucial for understanding the reactivity of 2,4,6-trimethylbenzylmagnesium chloride, as the distribution of electron density can influence its behavior in chemical reactions .

Chemical Reactions Analysis

Organomagnesium compounds are known for their nucleophilic character, which allows them to participate in a variety of chemical reactions, such as addition to carbonyl compounds to form alcohols. The paper on the crystal structure of a related trimethylbenzene compound does not directly address chemical reactions, but the study of its solid-state self-assembly through hydrogen bonding can provide a foundation for understanding the intermolecular interactions that might influence the reactivity of 2,4,6-trimethylbenzylmagnesium chloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of organomagnesium compounds are influenced by their molecular structure. The vibrational spectra and quantum chemical calculations of 2,4,6-trimethylbenzene sulphonyl chloride reveal details about its thermodynamic properties and reactivity. These properties, such as the temperature dependence of the rate constant and thermodynamic properties, can be indicative of the behavior of 2,4,6-trimethylbenzylmagnesium chloride under different conditions .

科学研究应用

合成和分子结构:

- Seyferth 和 Lambert(1975 年)报道了使用异丙基氯化镁与双溴环丙烷反应合成 α-溴环丙基氯化镁化合物,表明 2,4,6-三甲基苄基氯化镁在生成复杂有机金属化合物中的作用 (Seyferth & Lambert, 1975).

聚合引发剂:

- Hatada 等人(1986 年)展示了对甲基苄基氯化镁和间甲基苄基氯化镁作为聚合引发剂的用途,突出了 2,4,6-三甲基苄基氯化镁等类似化合物聚合物化学中的潜力 (Hatada, Nakanishi, Ute, & Kitayama, 1986).

振动光谱和分子分析:

- Balachandran 和 Parimala(2012 年)分析了与 2,4,6-三甲基苄基氯化镁密切相关的化合物间氯甲苯的振动光谱和分子结构,揭示了其在材料科学和分子分析中的潜力 (Balachandran & Parimala, 2012).

偶联反应催化活性:

- Wolf 等人(2006 年)研究了衍生自 2,4,6-三甲基苯基的配体的 Ni(II) 配合物的用途,显示了 2,4,6-三甲基苄基氯化镁在促进有机合成中的重要催化反应中的相关性 (Wolf, Labande, Daran, & Poli, 2006).

阴离子聚合:

- Zhang 和 Ruckenstein(1999 年)对使用乙烯基苄基氯和烯丙基氯化镁进行双功能单体的阴离子聚合进行了研究。这表明 2,4,6-三甲基苄基氯化镁在类似聚合过程中发挥的作用 (Zhang & Ruckenstein, 1999).

二有机金属物质的形成和截获:

- Imamoto 等人(1995 年)讨论了三氯化铈促进的烯基格氏试剂与 1,3-二苯基-2-丙酮的反应,这可能与理解 2,4,6-三甲基苄基氯化镁在复杂有机合成中的反应性有关 (Imamoto, Hatajima, Ogata, & Nishiura, 1995).

属性

IUPAC Name |

magnesium;2-methanidyl-1,3,5-trimethylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13.ClH.Mg/c1-7-5-8(2)10(4)9(3)6-7;;/h5-6H,4H2,1-3H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZJMCHGJVSMGT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[CH2-])C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trimethylbenzylmagnesium chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)

![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)

![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)

![(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143903.png)

![(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide](/img/structure/B143906.png)